molecular formula C6H14N2O B3059684 Butanamide, 2-amino-3,3-dimethyl- CAS No. 113582-42-6

Butanamide, 2-amino-3,3-dimethyl-

Cat. No. B3059684
M. Wt: 130.19 g/mol
InChI Key: QCVCCWSPZIUXEA-UHFFFAOYSA-N
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Patent
US06949658B2

Procedure details

In accordance with the process described in JP Patent Application Laying Open (Kokai) No. 62-55097, Enterobacter cloacae N-7901 (FERM BP-873) was cultured. 1 L of culture solution was centrifuged, and the wet cells were then suspended in distilled water to prepare a 800 g cell suspension. 200 g of D,L-tert-leucine amide was dissolved in this suspension, and the solution was then allowed to react at 40° C. for 52 hours. After the reaction, cells were removed by centrifugation and 970 g of an aqueous solution containing 10% by mass each of L-tert-leucine and D-tert-leucine amide was obtained.
Quantity
200 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([C:7]([NH2:9])=[O:8])[C:3]([CH3:6])([CH3:5])[CH3:4]>O>[NH2:1][C@@H:2]([C:7]([NH2:9])=[O:8])[C:3]([CH3:6])([CH3:5])[CH3:4]

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
NC(C(C)(C)C)C(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to prepare a 800 g cell suspension
CUSTOM
Type
CUSTOM
Details
to react at 40° C. for 52 hours
Duration
52 h
CUSTOM
Type
CUSTOM
Details
After the reaction, cells
CUSTOM
Type
CUSTOM
Details
were removed by centrifugation and 970 g of an aqueous solution
ADDITION
Type
ADDITION
Details
containing 10% by mass each of L-tert-leucine

Outcomes

Product
Name
Type
product
Smiles
N[C@H](C(C)(C)C)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06949658B2

Procedure details

In accordance with the process described in JP Patent Application Laying Open (Kokai) No. 62-55097, Enterobacter cloacae N-7901 (FERM BP-873) was cultured. 1 L of culture solution was centrifuged, and the wet cells were then suspended in distilled water to prepare a 800 g cell suspension. 200 g of D,L-tert-leucine amide was dissolved in this suspension, and the solution was then allowed to react at 40° C. for 52 hours. After the reaction, cells were removed by centrifugation and 970 g of an aqueous solution containing 10% by mass each of L-tert-leucine and D-tert-leucine amide was obtained.
Quantity
200 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([C:7]([NH2:9])=[O:8])[C:3]([CH3:6])([CH3:5])[CH3:4]>O>[NH2:1][C@@H:2]([C:7]([NH2:9])=[O:8])[C:3]([CH3:6])([CH3:5])[CH3:4]

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
NC(C(C)(C)C)C(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to prepare a 800 g cell suspension
CUSTOM
Type
CUSTOM
Details
to react at 40° C. for 52 hours
Duration
52 h
CUSTOM
Type
CUSTOM
Details
After the reaction, cells
CUSTOM
Type
CUSTOM
Details
were removed by centrifugation and 970 g of an aqueous solution
ADDITION
Type
ADDITION
Details
containing 10% by mass each of L-tert-leucine

Outcomes

Product
Name
Type
product
Smiles
N[C@H](C(C)(C)C)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06949658B2

Procedure details

In accordance with the process described in JP Patent Application Laying Open (Kokai) No. 62-55097, Enterobacter cloacae N-7901 (FERM BP-873) was cultured. 1 L of culture solution was centrifuged, and the wet cells were then suspended in distilled water to prepare a 800 g cell suspension. 200 g of D,L-tert-leucine amide was dissolved in this suspension, and the solution was then allowed to react at 40° C. for 52 hours. After the reaction, cells were removed by centrifugation and 970 g of an aqueous solution containing 10% by mass each of L-tert-leucine and D-tert-leucine amide was obtained.
Quantity
200 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([C:7]([NH2:9])=[O:8])[C:3]([CH3:6])([CH3:5])[CH3:4]>O>[NH2:1][C@@H:2]([C:7]([NH2:9])=[O:8])[C:3]([CH3:6])([CH3:5])[CH3:4]

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
NC(C(C)(C)C)C(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to prepare a 800 g cell suspension
CUSTOM
Type
CUSTOM
Details
to react at 40° C. for 52 hours
Duration
52 h
CUSTOM
Type
CUSTOM
Details
After the reaction, cells
CUSTOM
Type
CUSTOM
Details
were removed by centrifugation and 970 g of an aqueous solution
ADDITION
Type
ADDITION
Details
containing 10% by mass each of L-tert-leucine

Outcomes

Product
Name
Type
product
Smiles
N[C@H](C(C)(C)C)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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